Satigrel

Description

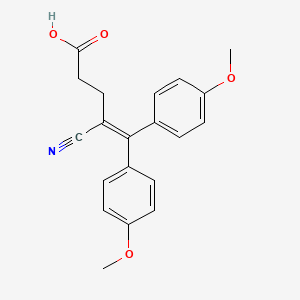

Structure

2D Structure

3D Structure

Properties

CAS No. |

111753-73-2 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid |

InChI |

InChI=1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23) |

InChI Key |

GRVCTHTXJDYIHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(CCC(=O)O)C#N)C2=CC=C(C=C2)OC |

Appearance |

Solid powder |

Other CAS No. |

111753-73-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid E 5510 E-5510 Satigrel |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Antiplatelet Mechanism of Satigrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satigrel (formerly E5510) is a potent antiplatelet agent that exhibits a unique dual mechanism of action, targeting two distinct pathways involved in platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's pharmacological effects. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document details the drug's inhibitory actions on prostaglandin H synthase-1 (PGHS-1) and phosphodiesterase (PDE) isozymes, presenting quantitative data, outlining general experimental methodologies, and visualizing the relevant signaling pathways.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, its aberrant activation can lead to thromboembolic diseases. Antiplatelet therapies are a cornerstone in the prevention and treatment of these conditions. This compound emerges as a significant compound due to its multifaceted approach to inhibiting platelet function. Unlike traditional antiplatelet agents that often target a single pathway, this compound's ability to concurrently suppress thromboxane A2 synthesis and augment intracellular cyclic nucleotide levels positions it as a compound of considerable interest for therapeutic development.

Core Mechanism of Action: A Two-Fold Inhibition

This compound's antiplatelet activity stems from its ability to interfere with two key signaling cascades within platelets:

-

Inhibition of Prostaglandin H Synthase-1 (PGHS-1/COX-1): this compound acts as a selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By inhibiting PGHS-1, this compound effectively curtails the production of TXA2, thereby significantly reducing a primary stimulus for platelet aggregation.[1]

-

Inhibition of Phosphodiesterases (PDEs): this compound also inhibits several phosphodiesterase isozymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The most pronounced inhibitory activity is observed against PDE-III. The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately suppress platelet activation and aggregation.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against its molecular targets has been quantified through in vitro studies. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity of this compound against PGHS Isozymes [1]

| Enzyme | This compound IC50 (µM) | Indomethacin IC50 (µM) |

| PGHS-1 | 0.081 | 0.12 |

| PGHS-2 | 5.9 | 1.4 |

Indomethacin is included as a reference compound with known selectivity for PGHS-1.

Table 2: Inhibitory Activity of this compound against Platelet Phosphodiesterase Isoforms [1]

| PDE Isoform | This compound IC50 (µM) |

| Type II | 62.4 |

| Type III | 15.7 |

| Type V | 39.8 |

Signaling Pathways

The dual mechanism of this compound impacts two critical signaling pathways that govern platelet function.

Inhibition of the Thromboxane A2 Pathway

This compound's selective inhibition of PGHS-1 disrupts the synthesis of thromboxane A2, a key mediator of platelet activation and aggregation. The following diagram illustrates this inhibitory action.

References

Satigrel (E5510): A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Satigrel (E5510) is a potent antiplatelet agent developed by Eisai Co., Ltd. It exhibits a dual mechanism of action, uniquely combining the inhibition of prostaglandin H synthase 1 (PGHS-1) and phosphodiesterases (PDEs). This dual activity provides a comprehensive approach to modulating platelet function, offering potential therapeutic benefits in the prevention of thrombotic events. This technical guide provides a detailed overview of the discovery, mechanism of action, and key preclinical and clinical findings related to the development of this compound.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The development of antiplatelet agents is a cornerstone of cardiovascular disease therapy. This compound (E5510), with its chemical name 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, emerged as a promising candidate due to its novel dual inhibitory action on key pathways of platelet activation.

Discovery and Development

While a detailed public timeline of this compound's development by Eisai Co., Ltd. is not extensively documented, its discovery was driven by the search for more effective and safer antiplatelet therapies. The development process involved extensive preclinical evaluation in various thrombosis models to characterize its efficacy and safety profile before proceeding to clinical investigation.

Mechanism of Action

This compound's antiplatelet effect is mediated through two primary signaling pathways:

-

Inhibition of Prostaglandin H Synthase 1 (PGHS-1): this compound is a selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist. By inhibiting PGHS-1, this compound effectively reduces TXA2 production, thereby suppressing a critical pathway of platelet activation and aggregation.[1]

-

Inhibition of Phosphodiesterases (PDEs): this compound also inhibits several phosphodiesterase isoforms, with a notable effect on PDE3. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers that inhibit platelet activation. By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within platelets, further potentiating the inhibition of platelet aggregation.[1]

This dual mechanism of action provides a synergistic effect, targeting both the initiation and amplification of platelet aggregation signals.

Signaling Pathway of this compound's Action

Caption: Dual inhibitory mechanism of this compound on platelet activation.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays.

| Target Enzyme | IC50 Value (μM) |

| Prostaglandin H Synthase 1 (PGHS-1) | 0.081[1] |

| Prostaglandin H Synthase 2 (PGHS-2) | 5.9[1] |

| Phosphodiesterase Type II (PDE2) | 62.4[1] |

| Phosphodiesterase Type III (PDE3) | 15.7[1] |

| Phosphodiesterase Type V (PDE5) | 39.8[1] |

These data highlight this compound's high selectivity for PGHS-1 over PGHS-2 and its potent inhibitory activity against PDE3.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters for this compound's evaluation would have been optimized by Eisai's research teams.

Prostaglandin H Synthase (PGHS) Inhibition Assay

This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to PGH2 by PGHS enzymes.

Workflow:

Caption: Workflow for PGHS inhibition assay.

Methodology:

-

Enzyme Preparation: Purified ovine or human PGHS-1 or PGHS-2 is prepared in a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the enzyme solution.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 2-5 minutes).

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., HCl).

-

Product Quantification: The amount of prostaglandin product (e.g., PGE2, PGF2α) is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDE enzymes.

Workflow:

Caption: Workflow for PDE inhibition assay.

Methodology:

-

Enzyme Preparation: Purified recombinant human PDE isoforms (e.g., PDE2, PDE3, PDE5) are prepared in an appropriate assay buffer.

-

Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the wells of a microplate.

-

Enzyme Addition: The PDE enzyme is added to the wells containing the inhibitor.

-

Substrate Addition: The reaction is initiated by the addition of a known concentration of cAMP or cGMP.

-

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.

-

Reaction Termination: The reaction is terminated by adding a stop reagent or by heat inactivation.

-

Product Quantification: The amount of AMP or GMP produced is quantified. A common method involves the use of a secondary enzyme, such as a phosphatase, which converts the nucleotide monophosphate to a nucleoside and inorganic phosphate. The phosphate is then detected using a colorimetric or fluorometric reagent.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound (E5510) represents a significant advancement in the field of antiplatelet therapy due to its unique dual mechanism of action. By targeting both PGHS-1 and phosphodiesterases, it offers a multi-pronged approach to inhibiting platelet aggregation. The preclinical data demonstrate its potency and selectivity. While comprehensive clinical trial data in the public domain is limited, the foundational science behind this compound underscores its potential as a valuable therapeutic agent for the prevention of thrombotic diseases. Further research and clinical evaluation would be necessary to fully elucidate its clinical utility and safety profile in various patient populations.

References

Pharmacological Profile of Satigrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satigrel (E5510) is a potent antiplatelet agent demonstrating a dual mechanism of action involving the selective inhibition of Prostaglandin H Synthase 1 (PGHS-1) and the inhibition of several phosphodiesterase (PDE) isozymes. This dual activity allows this compound to effectively inhibit platelet aggregation induced by various stimuli, including collagen, arachidonic acid, and thrombin. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro inhibitory activities and outlining the experimental methodologies used to determine these properties. The signaling pathways affected by this compound are also visually represented to facilitate a deeper understanding of its mechanism of action.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The development of antiplatelet agents is a cornerstone of cardiovascular disease therapy. This compound (4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid) is a novel compound that has been investigated for its antiplatelet properties.[1] Unlike traditional antiplatelet drugs that may target a single pathway, this compound exhibits a multi-faceted approach by inhibiting both the production of thromboxane A2 (TXA2) via PGHS-1 and the degradation of cyclic nucleotides through PDE inhibition. This document serves as an in-depth technical resource on the pharmacological characteristics of this compound.

Mechanism of Action

This compound's antiplatelet effects are attributed to its activity on two key enzyme families: Prostaglandin H Synthases and Phosphodiesterases.

Inhibition of Prostaglandin H Synthase (PGHS)

This compound demonstrates selective inhibition of PGHS-1 over PGHS-2. PGHS-1 is the constitutive isoform found in platelets and is responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, a potent platelet aggregator and vasoconstrictor. By selectively inhibiting PGHS-1, this compound effectively reduces TXA2 synthesis, thereby inhibiting collagen- and arachidonic acid-induced platelet aggregation.[1][2]

Inhibition of Phosphodiesterases (PDEs)

In addition to its effects on PGHS-1, this compound also inhibits several PDE isozymes present in human platelets. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers that mediate inhibitory signals in platelets. By inhibiting PDEs, this compound leads to an increase in intracellular levels of cAMP and cGMP, which in turn inhibits thrombin-induced platelet aggregation.[1][2] this compound shows the most potent inhibitory activity against Type III PDE.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activities of this compound against PGHS and PDE isozymes.

Table 1: Inhibitory Activity of this compound against PGHS Isozymes

| Enzyme | IC50 (µM) |

| PGHS-1 | 0.081[1][2] |

| PGHS-2 | 5.9[1][2] |

Table 2: Inhibitory Activity of this compound against PDE Isozymes

| Enzyme | IC50 (µM) |

| Type II PDE | 62.4[1][2] |

| Type III PDE | 15.7[1][2] |

| Type V PDE | 39.8[1][2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: Inhibition of the PGHS-1 pathway by this compound.

Caption: Inhibition of Phosphodiesterase (PDE) pathways by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's pharmacological profile are not publicly available. However, based on the methodologies described in the primary literature[1][2], the following are generalized protocols for assessing PGHS and PDE inhibitory activity.

PGHS-1 and PGHS-2 Inhibition Assay (Generalized Protocol)

This protocol is a generalized representation of a method to determine the inhibitory activity of a compound against PGHS isozymes.

Caption: Generalized workflow for a PGHS inhibition assay.

Methodology:

-

Enzyme Preparation: Purified recombinant human PGHS-1 and PGHS-2 are prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

-

Pre-incubation: The enzymes are pre-incubated with either this compound or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., a strong acid).

-

Product Quantification: The amount of prostaglandin E2 (PGE2) or another downstream product is quantified using a suitable method, such as an Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Phosphodiesterase (PDE) Isozyme Inhibition Assay (Generalized Protocol)

This protocol is a generalized representation of a method to determine the inhibitory activity of a compound against different PDE isozymes.

References

- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel electron paramagnetic resonance-based assay for prostaglandin H synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Satigrel: A Selective Prostaglandin H Synthase-1 (PGHS-1) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Satigrel (E5510) is a potent antiplatelet agent that exhibits a dual mechanism of action, primarily characterized by its selective inhibition of Prostaglandin H Synthase-1 (PGHS-1). This selective action leads to a reduction in thromboxane A2 (TXA2) production, a key mediator of platelet aggregation. Additionally, this compound demonstrates inhibitory effects on cyclic nucleotide phosphodiesterases (PDEs), contributing to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which further suppresses platelet activation. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Prostaglandin H Synthase (PGHS), also known as cyclooxygenase (COX), is a key enzyme in the biosynthesis of prostanoids, including thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Two isoforms of PGHS have been identified: the constitutively expressed PGHS-1, which is predominant in platelets, and the inducible PGHS-2, which is typically associated with inflammation. Selective inhibition of PGHS-1 is a desirable therapeutic strategy for antiplatelet therapy as it can reduce the risk of thrombotic events while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit PGHS-2. This compound has been identified as a selective inhibitor of PGHS-1.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against PGHS and PDE isoforms has been quantified, with the following IC50 values reported.

| Target Enzyme | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Prostaglandin H Synthase (PGHS) | |||

| PGHS-1 | 0.081[1][2] | Indomethacin | 0.12[1] |

| PGHS-2 | 5.9[1][2] | Indomethacin | 1.4[1] |

| Phosphodiesterase (PDE) | |||

| PDE Type III (cAMP-specific) | 15.7[1][2] | ||

| PDE Type V (cGMP-specific) | 39.8[1][2] | ||

| PDE Type II (cAMP/cGMP) | 62.4[1][2] |

Table 1: Summary of this compound's in vitro inhibitory activity against PGHS and PDE isoforms.

Mechanism of Action

This compound's antiplatelet effect is mediated through two primary signaling pathways:

-

Inhibition of the PGHS-1 Pathway: By selectively inhibiting PGHS-1 in platelets, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2. This leads to a significant reduction in TXA2 synthesis and subsequent inhibition of platelet aggregation.

-

Inhibition of Phosphodiesterases: this compound also inhibits PDE isoforms, particularly PDE Type III, which is responsible for the hydrolysis of cAMP. Inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP. Elevated levels of these cyclic nucleotides activate protein kinases that phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium mobilization and inhibition of platelet activation and aggregation.

References

- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

Satigrel's Dual-Pronged Approach to Platelet Aggregation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satigrel (formerly E5510) is a potent inhibitor of platelet aggregation, demonstrating a unique dual mechanism of action that distinguishes it from many other antiplatelet agents.[1][2] This technical guide provides an in-depth overview of this compound's core functionalities, presenting key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.

Quantitative Data Summary

This compound's inhibitory effects have been quantified against key enzymes involved in platelet aggregation. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against different targets.

| Target Enzyme | IC50 (µM) | Reference |

| Prostaglandin H Synthase-1 (PGHS-1) | 0.081 | [1] |

| Prostaglandin H Synthase-2 (PGHS-2) | 5.9 | [1] |

| Phosphodiesterase Type II (PDE II) | 62.4 | [1] |

| Phosphodiesterase Type III (PDE III) | 15.7 | [1] |

| Phosphodiesterase Type V (PDE V) | 39.8 | [1] |

Core Mechanisms of Action

This compound's anti-aggregatory properties stem from two primary mechanisms:

-

Inhibition of Thromboxane A2 Synthesis: this compound demonstrates a selective and potent inhibition of Prostaglandin H Synthase-1 (PGHS-1), the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor to thromboxane A2 (TXA2).[1] TXA2 is a powerful vasoconstrictor and a crucial mediator of platelet aggregation. By selectively targeting PGHS-1, this compound effectively curtails TXA2 production, thereby inhibiting platelet aggregation induced by agonists like collagen and arachidonic acid.[1]

-

Elevation of Intracellular Cyclic Nucleotides: Unlike many PGHS inhibitors, this compound also exhibits inhibitory activity against thrombin-induced platelet aggregation.[1] This is attributed to its ability to inhibit cyclic nucleotide phosphodiesterases (PDEs), specifically showing the most potent activity against Type III PDE.[1] Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers play a critical role in intracellular signaling pathways that ultimately suppress platelet activation and aggregation.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: this compound's inhibition of the PGHS-1 pathway.

Caption: this compound's role in elevating cyclic nucleotide levels.

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available in their entirety. However, the following are representative methodologies for the key assays used to characterize the anti-platelet activity of compounds like this compound.

1. Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Objective: To measure the extent of platelet aggregation in response to various agonists.

-

Principle: Platelet aggregation in platelet-rich plasma (PRP) is measured by an increase in light transmission as platelets clump together.

-

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

This compound or a vehicle control is pre-incubated with the PRP for a specified time.

-

An agonist (e.g., arachidonic acid, collagen, or thrombin) is added to induce aggregation.

-

The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined and compared between the this compound-treated and control samples.

-

2. Prostaglandin H Synthase (PGHS-1 and PGHS-2) Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against PGHS isoforms.

-

Principle: The activity of purified PGHS-1 or PGHS-2 is measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid.

-

Methodology:

-

Enzyme Preparation: Purified ovine PGHS-1 or human recombinant PGHS-2 is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and any necessary co-factors.

-

Inhibitor Incubation: this compound at various concentrations is pre-incubated with the enzyme mixture.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped (e.g., by adding a strong acid).

-

Quantification: The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined.

-

3. Phosphodiesterase (PDE) Isozyme Inhibition Assay

-

Objective: To assess the inhibitory effect of this compound on different PDE isoforms.

-

Principle: The activity of isolated PDE isozymes is measured by the hydrolysis of radiolabeled cAMP or cGMP.

-

Methodology:

-

Enzyme Isolation: PDE isozymes (Type II, III, and V) are isolated from human platelets using chromatographic techniques.

-

Reaction Mixture: The assay is conducted in a buffer containing the isolated PDE isozyme, a radiolabeled substrate ([3H]cAMP or [3H]cGMP), and other necessary components.

-

Inhibitor Incubation: this compound at various concentrations is added to the reaction mixture.

-

Reaction Incubation: The mixture is incubated at 30°C for a specific duration.

-

Separation of Products: The reaction is terminated, and the radiolabeled product (e.g., [3H]5'-AMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography.

-

Quantification: The radioactivity of the product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

-

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel anti-platelet agent like this compound.

Caption: A generalized workflow for anti-platelet drug discovery.

Conclusion

This compound presents a compelling profile as an anti-platelet agent due to its dual inhibitory mechanism targeting both thromboxane A2 synthesis and cyclic nucleotide degradation. This multi-faceted approach allows for the inhibition of platelet aggregation induced by a broader range of agonists compared to agents with a single mechanism of action. The quantitative data underscores its high potency and selectivity, particularly for PGHS-1. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-platelet therapies. Further research into the clinical implications of this compound's unique mechanism is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Satigrel's Impact on Thromboxane A2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Satigrel, a potent antiplatelet agent, with a specific focus on its inhibitory effects on thromboxane A2 (TXA2) synthesis. This document outlines the core signaling pathways, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on key enzymes.

Introduction

This compound (E5510), chemically known as 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid, is a powerful inhibitor of platelet aggregation.[1] Its primary mechanism of action involves the targeted inhibition of thromboxane A2 (TXA2) production, a critical mediator in platelet activation and aggregation.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, which irreversibly inhibit cyclooxygenase (COX) enzymes, this compound exhibits a more selective and multi-faceted approach to platelet inhibition. This guide explores the molecular interactions and functional consequences of this compound's activity within the arachidonic acid cascade and related signaling pathways.

Mechanism of Action: Dual Inhibition

This compound's antiplatelet effects stem from a dual mechanism that involves the inhibition of both Prostaglandin H Synthase-1 (PGHS-1) and phosphodiesterase (PDE) isozymes.

Inhibition of Prostaglandin H Synthase-1 (PGHS-1)

This compound acts as a potent and selective inhibitor of PGHS-1, the key enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor of TXA2.[1][2] By targeting PGHS-1, which is the predominant isoform in platelets, this compound effectively curtails the synthesis of TXA2, thereby reducing platelet aggregation induced by agonists like collagen and arachidonic acid.[1]

Inhibition of Phosphodiesterases (PDEs)

In addition to its effects on the TXA2 pathway, this compound also inhibits cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Specifically, it shows the most potent inhibitory activity against Type III PDE, which primarily hydrolyzes cAMP.[1] Inhibition of PDEs leads to an increase in intracellular levels of cAMP and cGMP, which in turn activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3][4] This elevation of cyclic nucleotides contributes to the inhibition of platelet aggregation, particularly in response to agonists like thrombin.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Figure 1: Inhibition of the Thromboxane A2 Synthesis Pathway by this compound.

Figure 2: this compound's Inhibition of Phosphodiesterases and Enhancement of Anti-Aggregatory Pathways.

Quantitative Data

The inhibitory potency of this compound against various enzymes has been quantified through in vitro studies. The following tables summarize the key findings.

| Enzyme Target | IC50 (µM) | Reference |

| PGHS-1 | 0.081 | [1][2] |

| PGHS-2 | 5.9 | [1][2] |

Table 1: Inhibitory Activity of this compound against PGHS Isozymes.

| Enzyme Target | IC50 (µM) | Reference |

| PDE Type II | 62.4 | [1] |

| PDE Type III | 15.7 | [1][2] |

| PDE Type V | 39.8 | [1][2] |

Table 2: Inhibitory Activity of this compound against PDE Isozymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Prostaglandin H Synthase (PGHS-1 and PGHS-2) Inhibition Assay

This protocol is adapted from standard enzyme immunoassay (EIA) based methods for assessing PGHS activity.[5][6]

Objective: To determine the IC50 of this compound for PGHS-1 and PGHS-2.

Materials:

-

Purified ovine PGHS-1 and human recombinant PGHS-2

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

This compound (test inhibitor) and known inhibitors (e.g., Indomethacin for PGHS-1, NS-398 for PGHS-2)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Microtiter plates

Procedure:

-

Enzyme Preparation: Prepare solutions of PGHS-1 and PGHS-2 in reaction buffer containing heme.

-

Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in the reaction buffer.

-

Reaction Mixture: In a microtiter plate, combine the enzyme solution, inhibitor solution (or vehicle control), and reaction buffer. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the inhibition of PGHS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental Workflow for PGHS Inhibition Assay.

Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA), the gold standard for assessing platelet function.[7]

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (test compound).

-

Platelet agonists: Arachidonic Acid, Collagen, Thrombin.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PPP (set to 100% aggregation) and PRP (set to 0% aggregation).

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Measurement of Thromboxane B2 (TXB2)

This protocol utilizes a competitive enzyme immunoassay (EIA) to quantify the stable metabolite of TXA2.[8][9]

Objective: To measure the effect of this compound on TXA2 synthesis by quantifying TXB2 levels in stimulated platelets.

Materials:

-

Platelet-rich plasma (PRP).

-

This compound.

-

Platelet agonist (e.g., Collagen or Arachidonic Acid).

-

Indomethacin (to prevent ex vivo TXB2 formation during sample processing).

-

TXB2 EIA kit.

-

Microplate reader.

Procedure:

-

Platelet Stimulation:

-

Incubate PRP with various concentrations of this compound (or vehicle control) at 37°C.

-

Add a platelet agonist to stimulate TXA2 production.

-

After a defined incubation period, stop the reaction by adding indomethacin and placing the samples on ice.

-

-

Sample Preparation:

-

Centrifuge the samples to pellet the platelets.

-

Collect the supernatant for TXB2 analysis.

-

-

TXB2 Quantification:

-

Perform the TXB2 EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where TXB2 in the sample competes with a labeled TXB2 conjugate for a limited number of antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of TXB2.

-

Determine the concentration of TXB2 in the samples by interpolating from the standard curve.

-

Calculate the percentage inhibition of TXB2 synthesis for each this compound concentration.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of this compound against different PDE isozymes.[10][11]

Objective: To determine the IC50 of this compound for various PDE isozymes (e.g., PDE II, III, and V).

Materials:

-

Recombinant human PDE isozymes.

-

cAMP or cGMP (substrates).

-

This compound (test inhibitor).

-

Assay buffer.

-

Detection reagents (e.g., fluorescently labeled substrate or antibody-based detection).

-

Microplate reader.

Procedure:

-

Inhibitor and Enzyme Preparation: Prepare serial dilutions of this compound and solutions of the respective PDE isozymes in assay buffer.

-

Reaction Mixture: In a microtiter plate, combine the PDE enzyme, this compound (or vehicle), and buffer.

-

Reaction Initiation: Add the appropriate cyclic nucleotide substrate (cAMP for PDE III, cGMP for PDE V) to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Detection: Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound demonstrates a unique dual mechanism of action that effectively inhibits platelet aggregation. Its potent and selective inhibition of PGHS-1 significantly reduces the synthesis of thromboxane A2, a primary mediator of platelet activation. Furthermore, its inhibition of phosphodiesterases, particularly PDE Type III, leads to an accumulation of intracellular cAMP, further contributing to its anti-aggregatory effects. This comprehensive profile makes this compound a subject of significant interest in the development of novel antiplatelet therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and understand the multifaceted pharmacological properties of this compound.

References

- 1. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs and in vitro inhibition of PGHS-isoenzyms by polyunsaturated fatty acids from Platycodi radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

Satigrel's Inhibition of Phosphodiesterases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satigrel, also known as E5510, is a potent anti-platelet agent with a dual mechanism of action.[1] It inhibits both cyclooxygenase/prostaglandin H synthase 1 (PGHS1), thereby reducing thromboxane A2 production, and cyclic nucleotide phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This technical guide focuses on the latter mechanism: the inhibition of phosphodiesterases by this compound, providing a detailed examination of its effects on various PDE isoforms, the experimental basis for these findings, and the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound against PDE Isoforms

This compound has been demonstrated to inhibit multiple phosphodiesterase isoforms present in human platelets. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with the following values reported for different PDE types:

| PDE Isoform | Substrate Specificity | This compound IC50 (μM) |

| Type II | cAMP and cGMP | 62.4 |

| Type III | Primarily cAMP | 15.7 |

| Type V | Primarily cGMP | 39.8 |

Data sourced from Nagakura et al., 1996.[1]

These data indicate that this compound is most potent against PDE Type III, an isoform that primarily hydrolyzes cAMP.[1] Inhibition of PDE Type III, along with Types II and V, contributes to the elevation of both cAMP and cGMP levels in human platelets, which is believed to be responsible for its anti-aggregating activity against thrombin-induced platelet aggregation.[1]

Experimental Protocols

The following is a representative protocol for a phosphodiesterase inhibition assay, based on standard methodologies, as the detailed experimental protocol from the original 1996 study by Nagakura and colleagues on this compound is not fully available in the public domain. This protocol outlines the key steps involved in determining the IC50 of a compound like this compound against different PDE isoforms.

Isolation and Separation of Human Platelet Phosphodiesterase Isoforms

This procedure is based on the method of Thompson and Appleman for the separation of PDE isoforms from tissues.

a. Platelet Preparation:

-

Human platelets are isolated from whole blood by centrifugation.

b. Homogenization and Centrifugation:

-

The isolated platelets are washed and then homogenized in a buffered solution.

-

The homogenate is centrifuged at a high speed (e.g., 100,000 x g) to separate the cytosolic fraction, which contains the soluble PDE isoforms.

c. Anion-Exchange Chromatography:

-

The supernatant (cytosolic fraction) is loaded onto a DEAE-cellulose anion-exchange column.

-

The different PDE isoforms are then separated by applying a linear gradient of increasing salt concentration (e.g., sodium acetate).

-

Fractions are collected and assayed for PDE activity to identify the peaks corresponding to PDE Type II, Type III, and Type V.

Phosphodiesterase Activity Assay (Two-Step Radioenzymatic Assay)

This assay measures the hydrolysis of radiolabeled cAMP or cGMP by the separated PDE isoforms.

a. Reaction Mixture Preparation:

-

For each PDE isoform, a reaction mixture is prepared containing:

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

A specific concentration of the radiolabeled substrate: [³H]cAMP for PDE Type II and III, and [³H]cGMP for PDE Type V.

-

The separated enzyme fraction.

-

Varying concentrations of this compound (or the vehicle as a control).

-

b. Enzymatic Reaction:

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period during which the PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.

c. Termination of the Reaction:

-

The reaction is stopped by boiling the mixture.

d. Conversion to Adenosine/Guanosine:

-

Snake venom nucleotidase is added to the mixture and incubated to convert the 5'-monophosphate (5'-AMP or 5'-GMP) to its corresponding nucleoside (adenosine or guanosine).

e. Separation of Products:

-

The radiolabeled nucleoside product is separated from the unreacted radiolabeled cyclic nucleotide substrate using anion-exchange resin (e.g., Dowex). The resin binds the charged unreacted substrate, while the uncharged nucleoside remains in the supernatant.

f. Quantification:

-

The radioactivity of the supernatant, which is proportional to the amount of hydrolyzed substrate, is measured by liquid scintillation counting.

g. IC50 Determination:

-

The percentage of inhibition of PDE activity is calculated for each concentration of this compound.

-

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The inhibition of phosphodiesterases by this compound leads to an increase in the intracellular concentrations of cAMP and cGMP. These second messengers play crucial roles in platelet function, primarily by activating protein kinases that phosphorylate various downstream targets, ultimately leading to the inhibition of platelet aggregation.

Caption: cAMP signaling pathway and the inhibitory effect of this compound.

Caption: cGMP signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on phosphodiesterase activity.

Caption: General workflow for determining PDE inhibitory activity.

References

Satigrel's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways modulated by Satigrel, a potent inhibitor of platelet aggregation. The document outlines the core mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental methodologies, and visualizes the affected signaling cascades.

Core Mechanism of Action

This compound exerts its anti-platelet effects through a dual mechanism, targeting two key enzymatic pathways involved in platelet activation and aggregation. It selectively inhibits Prostaglandin H Synthase 1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs), with a notable potency against Type III PDE.[1] This dual action provides a comprehensive blockade of platelet aggregation induced by various stimuli.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Target Enzyme | Isozyme/Type | IC50 (µM) |

| Prostaglandin H Synthase (PGHS) | PGHS-1 | 0.081[1][2] |

| PGHS-2 | 5.9[1][2] | |

| Phosphodiesterase (PDE) | Type III | 15.7[1][2] |

| Type V | 39.8[1][2] | |

| Type II | 62.4[1][2] |

Table 1: Inhibitory Potency of this compound against PGHS and PDE Isozymes.

Cellular Signaling Pathways Affected by this compound

This compound's therapeutic effects are a direct consequence of its interference with specific signaling cascades within platelets.

Inhibition of the Thromboxane A2 Synthesis Pathway

This compound is a potent and selective inhibitor of PGHS-1, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2).[1][2] PGH2 is a precursor for Thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet agonist.[3][4] By inhibiting PGHS-1, this compound effectively reduces the production of TXA2, thereby diminishing a critical signal for platelet activation and aggregation.[1]

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsartor.org [gsartor.org]

- 4. content.abcam.com [content.abcam.com]

Satigrel's Impact on cAMP and cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Satigrel, focusing on its influence on the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. This compound (formerly E5510) is a potent anti-platelet agent with a dual mechanism of action that distinguishes it from many other anti-platelet drugs. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling cascades and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-platelet effects through two primary mechanisms:

-

Inhibition of Prostaglandin H Synthase (PGHS): Specifically, this compound shows selective inhibition of PGHS-1, the constitutive isoform found in platelets. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2), a potent platelet agonist.

-

Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs): this compound inhibits several PDE isoforms responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways that ultimately inhibit platelet activation and aggregation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound against key enzymes in the arachidonic acid and cyclic nucleotide signaling pathways.

Table 1: Inhibitory Effect of this compound on Prostaglandin H Synthase (PGHS) Isozymes

| Enzyme | IC50 (μM) |

| PGHS-1 | 0.081 |

| PGHS-2 | 5.9 |

IC50: The half maximal inhibitory concentration.

Table 2: Inhibitory Effect of this compound on Phosphodiesterase (PDE) Isoforms from Human Platelets

| PDE Isoform | Primary Substrate | IC50 (μM) |

| Type II | cAMP & cGMP | 62.4 |

| Type III | cAMP | 15.7 |

| Type V | cGMP | 39.8 |

IC50: The half maximal inhibitory concentration.

Signaling Pathways and Drug Action

The following diagrams illustrate the signaling pathways affected by this compound.

The inhibition of PDE isoforms by this compound leads to an increase in intracellular levels of both cAMP and cGMP. This elevation of second messengers plays a crucial role in the anti-platelet effect, particularly in response to agonists like thrombin.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on standard laboratory procedures and the methodologies implied in the foundational research on this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on different PDE isoforms.

Materials:

-

Purified human platelet PDE isoforms (Type II, III, and V)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

[3H]-cAMP and [3H]-cGMP (or fluorescently labeled cyclic nucleotides)

-

5'-Nucleotidase (from snake venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter (for radiometric assay) or a fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified PDE isoforms in the assay buffer to a working concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the diluted PDE enzyme, and a specific concentration of this compound or vehicle control.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Add the radiolabeled or fluorescently labeled substrate (cAMP for PDE II and III, cGMP for PDE II and V) to initiate the enzymatic reaction.

-

Incubation: Allow the reaction to proceed for a specific time at 37°C, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by boiling the mixture or by adding a stop solution (e.g., a solution containing EDTA).

-

Product Conversion (for radiometric assay): Add 5'-nucleotidase to the reaction mixture to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separation (for radiometric assay): Apply the reaction mixture to an anion-exchange resin column to separate the unreacted substrate from the product. Elute the product.

-

Quantification:

-

Radiometric Assay: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Fluorescence Assay: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular cAMP and cGMP Levels in Platelets

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in cAMP and cGMP levels in human platelets following treatment with this compound.

Materials:

-

Human platelet-rich plasma (PRP) or washed platelets

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cyclic nucleotide degradation during sample processing)

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercial cAMP and cGMP ELISA kits

Procedure:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain PRP or prepare washed platelets.

-

Incubation with this compound: Incubate the platelet suspension with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Cell Lysis: Stop the incubation and lyse the platelets by adding a lysis buffer (e.g., 0.1 M HCl). This also serves to inactivate PDEs.

-

Sample Processing: Centrifuge the lysate to pellet the cell debris. The supernatant contains the intracellular cyclic nucleotides.

-

ELISA:

-

Follow the manufacturer's instructions for the cAMP or cGMP ELISA kit.

-

Typically, this involves adding the platelet lysate supernatant and a fixed amount of enzyme-conjugated cAMP or cGMP to a microplate pre-coated with an antibody specific for the cyclic nucleotide.

-

During incubation, the cyclic nucleotide in the sample competes with the enzyme-conjugated cyclic nucleotide for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that is converted by the enzyme into a colored product.

-

-

Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.

-

Quantification: Determine the concentration of cAMP or cGMP in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the cyclic nucleotide.

Conclusion

This compound is a multi-target anti-platelet agent that effectively inhibits platelet activation by both suppressing thromboxane A2 synthesis and elevating intracellular levels of cAMP and cGMP. Its selective inhibition of PGHS-1 and broad-spectrum, albeit more potent against Type III, inhibition of phosphodiesterases provide a comprehensive mechanism for its therapeutic potential in thrombotic disorders. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-platelet therapies.

Preliminary In Vitro Efficacy of Satigrel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Satigrel (E5510), a potent antiplatelet agent. The document outlines the quantitative data from key enzymatic and cellular assays, details the experimental protocols utilized, and visualizes the core signaling pathways affected by this compound.

Quantitative Data Summary

This compound exhibits a dual mechanism of action, targeting both prostaglandin synthesis and cyclic nucleotide degradation pathways. The following tables summarize the in vitro inhibitory potency of this compound against key enzymes involved in platelet aggregation.

Table 1: Inhibitory Activity of this compound against Prostaglandin H Synthase (PGHS) Isozymes [1][2]

| Enzyme | IC50 (μM) | Selectivity |

| PGHS-1 | 0.081 | Selective |

| PGHS-2 | 5.9 | - |

IC50: The half maximal inhibitory concentration.

Table 2: Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isoforms [1][2]

| Enzyme | Substrate | IC50 (μM) |

| PDE Type II | cGMP/cAMP | 62.4 |

| PDE Type III | cAMP | 15.7 |

| PDE Type V | cGMP | 39.8 |

IC50: The half maximal inhibitory concentration. PDE isoforms were separated from human platelets.

Core Signaling Pathways and Mechanism of Action

This compound's antiplatelet effects are mediated through two primary pathways: the inhibition of thromboxane A2 (TXA2) synthesis and the elevation of intracellular cyclic nucleotide levels.

Inhibition of Thromboxane A2 Synthesis

This compound selectively inhibits PGHS-1 (also known as COX-1), a key enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to thromboxane A2, a potent platelet agonist. By blocking PGHS-1, this compound effectively reduces TXA2 production, thereby inhibiting platelet aggregation induced by agents like collagen and arachidonic acid.[1][2]

References

Early Research Findings on Satigrel (E5510): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research findings on Satigrel (E5510), a potent anti-platelet agent. The information presented herein is compiled from foundational preclinical studies and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, hematology, and drug development.

Core Mechanism of Action

This compound exerts its anti-platelet effects through a dual mechanism of action, distinguishing it from many other anti-platelet drugs.[1][2][3] It simultaneously inhibits Prostaglandin H Synthase 1 (PGHS-1) and cyclic nucleotide phosphodiesterases (PDEs).[1][3]

-

Inhibition of PGHS-1: Similar to aspirin, this compound inhibits PGHS-1 (also known as cyclooxygenase-1 or COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2).[1][3] TXA2 is a potent platelet agonist that promotes aggregation. By selectively inhibiting PGHS-1, this compound effectively suppresses TXA2 production, thereby inhibiting platelet aggregation induced by agents like collagen and arachidonic acid.[1][3][4]

-

Inhibition of Phosphodiesterases (PDEs): Unlike traditional PGHS inhibitors, this compound also demonstrates inhibitory activity against several PDE isozymes found in human platelets.[1] Specifically, it inhibits PDE Type III, Type V, and Type II.[1] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Elevated levels of these cyclic nucleotides act as negative messengers in platelet signal transduction, contributing to the inhibition of platelet aggregation, particularly that induced by thrombin.[1][2]

This dual inhibitory action on both the TXA2 production pathway and the cyclic nucleotide degradation pathway results in a broad and potent anti-platelet effect.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies on this compound.

Table 1: Inhibitory Activity of this compound against Prostaglandin H Synthase (PGHS) Isozymes

| Enzyme | IC50 (μM) |

| PGHS-1 | 0.081[4] |

| PGHS-2 | 5.9[4] |

IC50: The half maximal inhibitory concentration.

Table 2: Inhibitory Activity of this compound against Phosphodiesterase (PDE) Isoforms

| Enzyme | IC50 (μM) |

| Type III PDE | 15.7[1][4] |

| Type V PDE | 39.8[1][4] |

| Type II PDE | 62.4[1][4] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research on this compound are outlined below. These protocols are based on standard laboratory procedures for platelet function analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for in vitro assessment of platelet function and was a key method used to characterize the effects of this compound.[1]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[2]

- To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[2] The supernatant, rich in platelets, is carefully collected.

- To obtain PPP, the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP, which is used as a reference (100% aggregation).

2. Aggregation Measurement:

- Platelet aggregation is measured using a light transmission aggregometer.

- A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

- A baseline light transmission is established.

- This compound (or vehicle control) is added to the PRP and incubated for a specified period.

- A platelet agonist (e.g., collagen, arachidonic acid, or thrombin) is then added to induce aggregation.[1][3]

- As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time and is proportional to the extent of aggregation.

- The percentage of aggregation is calculated relative to the light transmission of PPP.

Measurement of Cyclic Nucleotide (cAMP and cGMP) Levels

The effect of this compound on intracellular cyclic nucleotide levels was determined using a competitive enzyme immunoassay (EIA).

1. Sample Preparation:

- Human platelets are prepared and incubated with various concentrations of this compound or a vehicle control.

- The reaction is stopped, and the platelets are lysed to release their intracellular contents.

2. Enzyme Immunoassay:

- Commercially available EIA kits for cAMP and cGMP are typically used.[4]

- The principle of these assays is a competitive binding reaction. Free cAMP or cGMP in the platelet lysate competes with a fixed amount of enzyme-labeled cAMP or cGMP for binding sites on a specific antibody coated onto a microplate.

- After an incubation period, the unbound components are washed away.

- A substrate is added, and the resulting color development is inversely proportional to the concentration of cAMP or cGMP in the original sample.

- The absorbance is read using a microplate reader, and the concentrations are determined by comparison to a standard curve.[4]

Prostaglandin H Synthase (PGHS) and Phosphodiesterase (PDE) Activity Assays

The inhibitory activity of this compound against PGHS and PDE isozymes was determined using cell-free enzymatic assays.

1. Enzyme Preparation:

- The different isozymes of PGHS and PDE are either purified from human platelets or obtained from commercial sources.[1]

2. Activity Measurement:

- The enzyme is incubated with its specific substrate in the presence of varying concentrations of this compound.

- The activity of the enzyme is determined by measuring the rate of product formation. The specific method for measuring product formation depends on the enzyme and substrate being studied.

- The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, is then calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: Dual inhibitory mechanism of this compound on platelet aggregation.

Experimental Workflow

Caption: Workflow for Light Transmission Aggregometry.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential roles of cAMP and cGMP in megakaryocyte maturation and platelet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the chemical structure of Satigrel

An In-Depth Technical Guide to the Chemical Structure and Activity of Satigrel

This guide provides a detailed overview of the chemical properties, mechanism of action, and experimental characterization of this compound (E5510), a potent anti-platelet agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, identified by the CAS Number 111753-73-2, is a small molecule drug with a molecular weight of 337.37 g/mol .[1][2][3] Its chemical identity is well-defined by established nomenclature and notation systems.

| Identifier | Value |

| IUPAC Name | 4-cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid[2][3][4] |

| Canonical SMILES | N#CC(=C(C1=CC=C(OC)C=C1)C2=CC=C(OC)C=C2)CCC(=O)O[2] |

| Molecular Formula | C20H19NO4[1][2] |

| CAS Number | 111753-73-2[1][2][3] |

| Molecular Weight | 337.37 g/mol [3] |

| Monoisotopic Mass | 337.13 Da[1] |

Mechanism of Action and Biological Activity

This compound exhibits a dual mechanism of action, functioning as a potent inhibitor of platelet aggregation by targeting two distinct signaling pathways.[4] It selectively inhibits prostaglandin H synthase-1 (PGHS-1) and also demonstrates inhibitory activity against cyclic nucleotide phosphodiesterase (PDE) isozymes.[4][5]

Inhibition of Prostaglandin H Synthase-1 (PGHS-1)

This compound is a selective inhibitor of PGHS-1 (also known as cyclooxygenase-1 or COX-1), an enzyme crucial for the synthesis of thromboxane A2 (TXA2).[4] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting PGHS-1, this compound effectively blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2, thereby suppressing platelet aggregation induced by agents like collagen and arachidonic acid.[4][5]

Caption: this compound's inhibition of the PGHS-1 pathway.

Inhibition of Phosphodiesterases (PDEs)

In addition to its effects on the PGHS-1 pathway, this compound inhibits several phosphodiesterase (PDE) isozymes.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that inhibit platelet activation. This compound is most potent against Type III PDE, which primarily hydrolyzes cAMP.[4] By inhibiting these PDEs, this compound leads to an increase in intracellular cAMP and cGMP levels, which in turn inhibits thrombin-induced platelet aggregation.[4]

Caption: this compound's inhibition of phosphodiesterase (PDE) pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various enzyme targets has been quantified, demonstrating its selectivity for PGHS-1 over PGHS-2 and its activity against multiple PDE isoforms.

| Enzyme Target | IC50 Value (μM) | Reference |

| PGHS-1 | 0.081 | [4][5] |

| PGHS-2 | 5.9 | [4][5] |

| PDE Type II | 62.4 | [4][5] |

| PDE Type III | 15.7 | [4][5] |

| PDE Type V | 39.8 | [4][5] |

Experimental Protocols

The characterization of this compound involves standard pharmacological and analytical chemistry workflows. Below are generalized protocols representative of the methods used to determine its inhibitory activity and confirm its structure.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor like this compound against a target enzyme (e.g., PGHS-1 or a PDE isozyme).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution to create a range of test concentrations.

-

Prepare a solution of the target enzyme (e.g., purified PGHS-1) at a known concentration in an appropriate assay buffer.

-

Prepare a solution of the enzyme's substrate (e.g., arachidonic acid for PGHS-1) at a known concentration.

-

-

Assay Procedure:

-

In a multi-well plate, add the enzyme solution to each well.

-

Add the various dilutions of this compound to the test wells. Add solvent alone to the control wells (0% inhibition) and a known potent inhibitor to the positive control wells (100% inhibition).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the reaction for a fixed period under optimal conditions.

-

-

Detection and Analysis:

-

Stop the reaction using a chemical quencher or by heat inactivation.

-

Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Structural Elucidation Workflow

Confirming the chemical structure of a novel compound like this compound involves a combination of analytical techniques to determine its connectivity, mass, and stereochemistry.

-

Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Identifies the number and types of hydrogen atoms in the molecule and their connectivity.

-

¹³C NMR: Identifies the number and types of carbon atoms in the molecular framework.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms (H-H, C-H), allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry.

Caption: General workflow for chemical structure elucidation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [drugfuture.com]

- 4. Mechanisms of this compound (E5510), a new anti-platelet drug, in inhibiting human platelet aggregation. Selectivity and potency against prostaglandin H synthases isozyme activities and phosphodiesterase isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Satigrel's Preferential Inhibition of Prostaglandin H Synthase-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satigrel (formerly E5510) is a potent anti-platelet agent that exhibits a significant selective inhibitory effect on Prostaglandin H Synthase-1 (PGHS-1), also known as cyclooxygenase-1 (COX-1), over its isoform, PGHS-2 (COX-2). This selectivity is crucial for its mechanism of action in preventing platelet aggregation by inhibiting the synthesis of thromboxane A2 (TxA2), a key mediator in thrombosis. This technical guide provides an in-depth analysis of this compound's selectivity, including quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against PGHS-1 and PGHS-2 has been quantified by determining its half-maximal inhibitory concentration (IC50) for each isozyme. The data clearly demonstrates this compound's preference for PGHS-1.

| Compound | PGHS-1 (COX-1) IC50 | PGHS-2 (COX-2) IC50 | Selectivity Ratio (IC50 PGHS-2 / IC50 PGHS-1) |

| This compound | 0.081 µM[1] | 5.9 µM[1] | ~73 |

| Indomethacin | 0.12 µM[1] | 1.4 µM[1] | ~12 |

Table 1: In vitro inhibitory potency of this compound and Indomethacin against PGHS-1 and PGHS-2.

Signaling Pathway of this compound's Anti-Platelet Action